2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide
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Overview
Description
2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound that features a unique structure combining a thieno[3,2-d]pyrimidine core with thiophene and phenylbutanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the thiophene and phenylbutanamide groups. Key steps may include:
Cyclization Reactions: Formation of the thieno[3,2-d]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the thiophene group via nucleophilic substitution.
Amidation Reactions: Coupling of the phenylbutanamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of advanced purification methods such as chromatography and recrystallization.
Scalability: Adaptation of the synthetic process for large-scale production, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its electronic properties may be explored for use in organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pathway Interference: The compound could interfere with metabolic or signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Thiophene-Containing Molecules: Molecules that feature the thiophene ring but vary in other structural aspects.
Phenylbutanamide Analogues: Compounds with the phenylbutanamide moiety but different core structures.
Uniqueness
The uniqueness of 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide lies in its combination of structural features, which may confer distinct electronic, chemical, and biological properties. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C24H25N3O3S2 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C24H25N3O3S2/c1-17(9-10-18-6-3-2-4-7-18)25-21(28)16-27-20-12-15-32-22(20)23(29)26(24(27)30)13-11-19-8-5-14-31-19/h2-8,12,14-15,17H,9-11,13,16H2,1H3,(H,25,28) |
InChI Key |
KYGCDRRBMHQECB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Origin of Product |
United States |
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